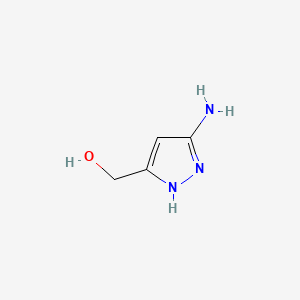

(3-Amino-1H-pyrazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-amino-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZORXPUYHVZTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717044 | |

| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000895-26-0, 948571-48-0 | |

| Record name | 5-Amino-1H-pyrazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000895-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-1H-pyrazol-5-yl)methanol: A Privileged Scaffold for Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core basic properties, synthesis, and applications of (3-Amino-1H-pyrazol-5-yl)methanol. As a molecule incorporating the privileged pyrazole scaffold, this compound represents a significant building block in modern medicinal chemistry.[1][2][3] This document provides not only foundational knowledge but also actionable insights into its utilization in drug discovery programs.

Introduction: The Significance of the Aminopyrazole Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[4][5][6] Its metabolic stability and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of FDA-approved drugs.[1][4] The aminopyrazole subclass, in particular, has garnered substantial interest due to the amino group's capacity to form key hydrogen bond interactions with biological targets, such as protein kinases.[2][7] The position of the amino group on the pyrazole ring significantly influences the molecule's physicochemical properties and its biological activity.[2] this compound, featuring both a reactive amino group and a hydroxymethyl functional handle, presents a unique and valuable synthon for creating diverse chemical libraries for screening and lead optimization.

Physicochemical and Basic Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective application in research and development. While experimental data for this specific molecule is not extensively published, we can infer its properties from closely related analogs and computational predictions.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound (Predicted/Inferred) | 3-Amino-5-hydroxypyrazole (Experimental/Computed)[8] |

| CAS Number | 1000895-26-0 | 6126-22-3[9] |

| Molecular Formula | C₄H₇N₃O | C₃H₅N₃O[9] |

| Molecular Weight | 113.12 g/mol | 99.09 g/mol [9] |

| Appearance | Expected to be a solid | Solid |

| pKa (Predicted) | 13.52 ± 0.10 | Not available |

| XLogP3 (Computed) | Not available | -0.7 |

| Hydrogen Bond Donors | 3 | 3 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Solubility | Expected to be soluble in polar organic solvents and aqueous acids. | Soluble in water. |

| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. | Stable. |

Note: Some properties for this compound are inferred from its structure and data available for analogous compounds.

The presence of the amino and hydroxyl groups suggests that the molecule will be polar and capable of participating in extensive hydrogen bonding, influencing its solubility and interactions with biological macromolecules. The basicity of the pyrazole ring nitrogens and the exocyclic amino group are key determinants of its behavior in physiological environments.

Synthesis and Reactivity

The synthesis of 3-aminopyrazole derivatives is a well-established area of heterocyclic chemistry.[10] A common and effective strategy involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[3][10]

Proposed Synthetic Protocol

A plausible and efficient synthesis of this compound can be envisioned starting from readily available precursors. The following protocol is a validated approach for analogous structures and is expected to be adaptable for the target molecule.

Step 1: Synthesis of a Protected β-Ketonitrile

The synthesis would commence with a suitable three-carbon starting material, which can be elaborated to a β-ketonitrile containing a protected hydroxyl group. For instance, the reaction of a protected hydroxyacetone derivative with a source of cyanide.

Step 2: Cyclization with Hydrazine

The resulting protected β-ketonitrile would then be subjected to a cyclization reaction with hydrazine hydrate. This reaction typically proceeds in a protic solvent like ethanol or isopropanol, often with catalytic acid or base, to yield the protected this compound.

Step 3: Deprotection

The final step involves the removal of the protecting group from the hydroxyl function to yield the desired this compound. The choice of deprotection conditions will be dictated by the nature of the protecting group used in the first step.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The exocyclic amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse substituents.[11]

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for subsequent nucleophilic substitution.

-

Pyrazole Ring: The pyrazole ring itself can undergo electrophilic substitution, although the regioselectivity will be influenced by the existing substituents. The N-H of the pyrazole can also be alkylated or acylated.

Characterization and Analytical Methods

The structural elucidation of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups, as well as the pyrazole N-H. The spectrum of the related 3-amino-5-hydroxypyrazole provides a useful reference.[8][12]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrazole ring and the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group and the pyrazole ring, the O-H stretching of the hydroxyl group, and the C=N and C=C stretching vibrations of the pyrazole ring.[8][13][14]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Applications in Drug Discovery

The 3-aminopyrazole scaffold is a highly sought-after motif in drug discovery, particularly in the development of kinase inhibitors.[2][15] The amino group often serves as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of kinases.

Kinase Inhibitor Scaffolding

This compound is an excellent starting point for the synthesis of kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase, while the hydroxymethyl group can be modified to extend into other regions of the binding site to enhance potency and selectivity.

Caption: Interaction model of a this compound derivative in a kinase active site.

Other Therapeutic Areas

Beyond kinase inhibition, aminopyrazole derivatives have shown a wide range of biological activities, including:

-

Anticancer: Many pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines.[7][16]

-

Anti-inflammatory: The pyrazole scaffold is present in several anti-inflammatory drugs.[7][16]

-

Antimicrobial and Antiviral: Aminopyrazoles have been investigated for their potential as antibacterial, antifungal, and antiviral agents.[7]

The versatility of this compound allows for its use in generating compound libraries for screening against a multitude of biological targets.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its combination of the privileged 3-aminopyrazole scaffold with a readily functionalizable hydroxymethyl group makes it an ideal starting point for the synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic strategy, and its significant potential in medicinal chemistry. As research into novel therapeutics continues, the utility of well-designed heterocyclic synthons like this compound will undoubtedly continue to grow.

References

- Recent Advances in the Synthesis of Pyrazole Deriv

- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform

- Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Synthesis and antiproliferative activity in vitro of new 2-, 3- or 4-substituted pyrido[2′,3′:3,4] pyrazolo[1, 5-a]pyrimidines.

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

- A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE. [Link]

- Recent developments in aminopyrazole chemistry.

- 3-Amino-5-hydroxypyrazole. PubChem. [Link]

- 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III.

- Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]

- Process for the preparation of 3-amino-5-methylpyrazole.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Structure and IR Spectra of 3(5)

- Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar...

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. [Link]

- Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole deriv

- A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.

- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969).

- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]

- IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. soc.chim.it [soc.chim.it]

- 11. lifechempharma.com [lifechempharma.com]

- 12. 3-Amino-5-hydroxypyrazole(6126-22-3) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]

- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to (3-Amino-1H-pyrazol-5-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing potent and selective therapeutic agents. This guide focuses on a key derivative, (3-Amino-1H-pyrazol-5-yl)methanol (CAS Number: 1000895-26-0), a versatile intermediate poised for significant applications in drug discovery, particularly in the realm of kinase inhibitors.

This document provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, spectroscopic characterization, and its potential as a critical synthon in the development of next-generation therapeutics. The information presented herein is intended to empower researchers to leverage this valuable molecule in their drug design and development endeavors.

Physicochemical and Safety Data

A foundational understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting. The following table summarizes the key physicochemical and safety information for this compound.

| Property | Value | Source |

| CAS Number | 1000895-26-0 | [2] |

| Molecular Formula | C₄H₇N₃O | |

| Molecular Weight | 113.12 g/mol | Calculated |

| Synonyms | 3-amino-5-hydroxymethyl-1H-pyrazole, (5-Amino-1H-pyrazol-3-yl)methanol | [2] |

| GHS Pictogram | GHS07 | |

| GHS Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Codes | P261, P305, P338, P351 |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from readily available precursors: ethyl 4,4,4-trifluoro-3-oxobutanoate and hydrazine hydrate. The trifluoromethyl group serves as a regiochemical control element and can be subsequently removed or transformed. A more direct approach would involve the reduction of a corresponding ester, such as ethyl 3-amino-1H-pyrazole-5-carboxylate.

Experimental Protocol: Reduction of Ethyl 3-amino-1H-pyrazole-5-carboxylate

This protocol is a representative procedure based on standard ester reduction methods.

Materials:

-

Ethyl 3-amino-1H-pyrazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dry diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF.

-

Addition of Ester: A solution of ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

-

Work-up: The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

Due to the limited availability of specific experimental spectra for this compound, this section presents representative spectroscopic data from closely related and structurally analogous compounds. This information serves as a valuable guide for the characterization of the target molecule.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the structural elucidation of organic molecules. For this compound, the following characteristic signals are expected. Representative data from similar aminopyrazole derivatives are provided for comparison.[6][7][8]

Expected ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts (δ):

-

~11.5-12.5 ppm (br s, 1H): NH of the pyrazole ring.

-

~5.0-5.5 ppm (s, 1H): CH proton on the pyrazole ring.

-

~4.3-4.5 ppm (d, 2H): CH₂ protons of the methanol group.

-

~4.8-5.2 ppm (t, 1H): OH proton of the methanol group.

-

~4.5-5.0 ppm (br s, 2H): NH₂ protons of the amino group.

Expected ¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shifts (δ):

-

~155-160 ppm: C3 carbon of the pyrazole ring (attached to the amino group).

-

~140-145 ppm: C5 carbon of the pyrazole ring (attached to the methanol group).

-

~90-95 ppm: C4 carbon of the pyrazole ring.

-

~55-60 ppm: CH₂ carbon of the methanol group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.

Expected IR (KBr, cm⁻¹) Absorption Bands:

-

3400-3200 cm⁻¹: N-H stretching vibrations of the amino group and O-H stretching of the methanol group.

-

3150-3000 cm⁻¹: N-H stretching of the pyrazole ring.

-

2950-2850 cm⁻¹: C-H stretching of the methylene group.

-

1640-1600 cm⁻¹: N-H bending vibration of the amino group.

-

1580-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.

-

1050-1000 cm⁻¹: C-O stretching vibration of the primary alcohol.

Applications in Drug Discovery

The 3-aminopyrazole scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors.[1][9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Role as a Kinase Inhibitor Scaffold

The 3-aminopyrazole moiety is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This interaction is a critical anchoring point for achieving high-affinity binding and potent inhibition. The N-H and the adjacent ring nitrogen of the pyrazole can act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP.

Potential Therapeutic Targets

Derivatives of this compound can be designed to target a wide range of kinases by modifying the substituents on the pyrazole ring and the methanol group. Potential kinase targets include:

-

Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are being actively investigated as anti-cancer agents due to their role in cell cycle regulation.[9]

-

c-Jun N-terminal Kinase (JNK): JNK3 selective inhibitors are being explored for the treatment of neurodegenerative diseases.[11]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibitors of LRRK2 are a promising therapeutic strategy for Parkinson's disease.[12]

-

Aurora Kinases: These are key regulators of mitosis and are attractive targets for cancer therapy.[10]

The methanol group at the 5-position of the pyrazole ring provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophoric groups to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value building block for the synthesis of novel therapeutic agents. Its inherent 3-aminopyrazole scaffold provides a strong foundation for the design of potent kinase inhibitors, while the methanol functionality offers a versatile point for chemical elaboration. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, empowering researchers to unlock the full potential of this promising molecule in the ongoing quest for new and effective medicines.

References

- Dorn, H., & Zubek, A. (1968). The Chemistry of Pyrazoles. V. The Synthesis of 3(5)-Aminopyrazole. Organic Syntheses, 48, 8.

- Foloppe, N., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.

- Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.).

- PubChem. (n.d.). 3-Amino-5-hydroxypyrazole.

- PubMed Central. (2022).

- Bräse, S., et al. (2012). Synthesis of 3-(2-aminoethyl)

- Al-Azemi, T. F., & Elassar, A. Z. A. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10452-10467.

- Request PDF. (2025). Synthesis of 3-(2-aminoethyl)

- Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyrazole 97.

- ChemicalBook. (n.d.). (1h-pyrazol-3-yl)methanol(23585-49-1) 1 h nmr.

- PubChem. (n.d.). (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.

- PubMed Central. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.

- ResearchGate. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)

- ResearchGate. (n.d.).

- MDPI. (2022).

- JOCPR. (n.d.).

- PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- lifechem pharma. (n.d.).

- PubMed Central. (2011). Approaches towards the synthesis of 5-aminopyrazoles.

- ChemicalBook. (n.d.). (5-AMino-1H-pyrazol-3-yl)Methanol Chemical Properties.

- CymitQuimica. (n.d.). This compound.

- International Laboratory USA. (n.d.). This compound.

- Taylor & Francis Online. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (5-AMino-1H-pyrazol-3-yl)Methanol CAS#: 1000895-26-0 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1H-PYRAZOL-3-YL)METHANOL(23585-49-1) 1H NMR [m.chemicalbook.com]

- 9. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (3-Amino-1H-pyrazol-5-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This document provides an in-depth technical overview of (3-Amino-1H-pyrazol-5-yl)methanol, a pivotal heterocyclic building block in modern medicinal chemistry. As a bifunctional molecule, it features both a nucleophilic amino group and a versatile hydroxymethyl moiety, making it an invaluable scaffold for constructing diverse molecular architectures. This guide, intended for researchers and professionals in drug development, details the compound's fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its significant applications as a precursor to potent therapeutic agents, particularly in the realm of kinase inhibition.

Introduction: The Strategic Value of the Aminopyrazole Scaffold

The pyrazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous clinically successful drugs.[1][2] Its unique electronic properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow it to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.[1] The functionalization of this core with an amino group creates the aminopyrazole scaffold, a versatile and highly sought-after framework in drug discovery.[1]

This compound (also known by its tautomeric name, (5-Amino-1H-pyrazol-3-yl)methanol) represents a particularly strategic starting material. The presence of two distinct functional groups at positions 3 and 5 allows for sequential, regioselective modifications. The amino group often serves as a key pharmacophoric element or a point for amide coupling, while the hydroxymethyl group can be oxidized, halogenated, or used as a handle for ether or ester linkages, enabling extensive structure-activity relationship (SAR) exploration.[2][3]

Physicochemical and Structural Properties

Accurate characterization of the foundational building block is paramount for reproducible downstream chemistry and the generation of reliable biological data. This compound is a crystalline solid at room temperature. Due to prototrophic tautomerism, the unsubstituted pyrazole ring can exist in different forms, though it is commonly named as the 3-amino-5-methanol isomer.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | Calculated |

| Molecular Weight | 113.12 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | (5-Amino-1H-pyrazol-3-yl)methanol | Tautomerism[4] |

| CAS Number | 1000895-26-0 | Chemical Abstracts Service[4] |

| Monoisotopic Mass | 113.05891 Da | Computed |

| XLogP3-AA | -1.1 | Computed |

| Hydrogen Bond Donors | 3 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| Rotatable Bond Count | 1 | Computed |

Synthesis and Purification Workflow

The synthesis of aminopyrazole derivatives typically relies on the robust and well-established cyclocondensation reaction between a hydrazine species and a 1,3-dielectrophilic precursor, such as a β-ketonitrile.[5][6] The following protocol describes a reliable method for the gram-scale preparation of this compound.

Causality in Experimental Design:

The choice of hydrazine hydrate provides the unsubstituted N-H on the pyrazole ring, which is often desirable for mimicking interactions with biological targets or for later N-alkylation. Ethanol is selected as the solvent for its ability to dissolve the reactants and facilitate the reaction at a moderate reflux temperature without promoting significant side reactions. The final purification by recrystallization is a cost-effective and efficient method for obtaining high-purity material suitable for subsequent synthetic steps.

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-cyano-3-oxobutanoate (1.0 eq) and absolute ethanol (5 mL per gram of starting material).

-

Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. The addition is mildly exothermic.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove the ethanol. This will typically yield a crude off-white or pale yellow solid.

-

Purification: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If needed, add hexanes as an anti-solvent to promote precipitation.

-

Final Product: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and dry under vacuum at 40-50 °C to a constant weight.

Quality Control and Analytical Characterization

Confirming the identity, purity, and structural integrity of the synthesized compound is a non-negotiable step in the research and development pipeline. This self-validating system ensures that subsequent experiments are built upon a reliable chemical foundation.

Rationale for QC Methods:

A multi-pronged analytical approach is essential. ¹H and ¹³C NMR provides definitive structural confirmation by mapping the chemical environment of each atom. Mass Spectrometry (MS) serves as an unequivocal verification of the molecular weight. Finally, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of the final compound, ensuring the absence of residual starting materials or byproducts.

Caption: Quality control workflow for synthesized this compound.

Expected Analytical Data:

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the pyrazole C-H proton, the methylene protons of the CH₂OH group, the hydroxyl proton, and the amine protons. The N-H proton of the pyrazole ring may also be visible.

-

¹³C NMR (101 MHz, DMSO-d₆): Key signals corresponding to the three pyrazole ring carbons and the methylene carbon should be observed in their expected regions.

-

Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 114.06.

-

HPLC (Reverse Phase): A typical method using a C18 column with a water/acetonitrile gradient should show a single major peak with an area percentage greater than 98%.

Applications in Drug Discovery

This compound is not an end-product but a versatile intermediate. Its bifunctional nature is exploited to generate large libraries of compounds for screening against various biological targets.

Kinase Inhibitors:

A primary application of this scaffold is in the development of kinase inhibitors.[3][7] The fibroblast growth factor receptor (FGFR) family, for example, is a validated target in oncology.[3] Researchers have successfully used aminopyrazole derivatives to develop potent inhibitors of wild-type and mutant forms of FGFR2 and FGFR3.[3][7] In this context, the amino group often forms a critical hydrogen bond interaction within the kinase hinge region, while the methanol group provides a vector for modification to enhance potency or improve pharmacokinetic properties.

Antimicrobial and Anti-inflammatory Agents:

The aminopyrazole core is also present in compounds with demonstrated antimicrobial and anti-inflammatory activities.[1][8] By derivatizing the amino and hydroxymethyl groups, chemists can modulate the molecule's properties to target specific enzymes or pathways, such as cyclooxygenase-2 (COX-2) for inflammation or DNA gyrase in bacteria.[1][8]

Caption: Applications of this compound in medicinal chemistry.

Conclusion

This compound is a foundational element in the medicinal chemist's toolkit. Its straightforward synthesis, combined with the orthogonal reactivity of its two functional groups, provides a reliable and flexible platform for the design and discovery of novel therapeutics. The continued exploration of derivatives built from this scaffold promises to yield new drug candidates targeting a wide spectrum of human diseases, reinforcing the enduring value of heterocyclic chemistry in modern drug development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60136549, (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.

- Al-Warhi, T., Rizk, S., & El-Faham, A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 245.

- International Laboratory USA. This compound.

- Ho, A. L., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2453–2460.

- Ho, A. L., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.

- Serrano-Lara, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654.

- Al-Ostath, A., et al. (2023). Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-22.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96221, 3-Amino-5-hydroxypyrazole.

- PubChemLite. (3-amino-1-methyl-1h-pyrazol-5-yl)methanol.

- PubChemLite. (3-amino-1-isopropyl-1h-pyrazol-5-yl)methanol.

- Dorn, H., & Zubek, A. (1973). 3(5)-Aminopyrazole. Organic Syntheses, 53, 3.

- Báez-García, J. E., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(3), M1009.

- Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8021-8035.

- Piekut, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6296.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol.

- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- Mehboob, S., et al. (2024). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Applied Physics A, 130(1), 73.

- NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (5-AMino-1H-pyrazol-3-yl)Methanol CAS#: 1000895-26-0 [amp.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

(3-Amino-1H-pyrazol-5-yl)methanol chemical structure

An In-Depth Technical Guide to (3-Amino-1H-pyrazol-5-yl)methanol: A Key Building Block in Modern Drug Discovery

Executive Summary

This compound is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its structure, featuring a pyrazole core substituted with both a reactive primary amine and a primary alcohol, positions it as a highly versatile synthon for the construction of complex molecular architectures. The pyrazole moiety itself is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved therapeutic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a validated synthesis protocol, and the strategic applications of this compound in drug discovery, with a particular focus on its role in developing targeted therapies like kinase inhibitors.

The Strategic Importance of the 3-Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, and a significant number of drugs incorporating this scaffold have been approved for clinical use.[1] The prevalence of pyrazoles in successful drugs stems from their favorable properties: they are metabolically stable, capable of engaging in various non-covalent interactions (including hydrogen bonding as both donors and acceptors), and their substitution pattern can be precisely controlled to modulate pharmacological activity and pharmacokinetic properties.

Within this class, aminopyrazoles are particularly valuable as intermediates for building more complex pharmaceutical compounds.[2][3] this compound (Figure 1) is an exemplar of this utility. It provides two orthogonal points for chemical modification:

-

The 3-amino group: Serves as a key nucleophile or a hydrogen bond donor. It is frequently used to install moieties that anchor a drug molecule into the hinge region of a protein kinase active site.

-

The 5-hydroxymethyl group: This versatile functional group can be oxidized, converted into a leaving group for nucleophilic substitution, or used to attach solubilizing groups to improve the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This dual functionality allows for the systematic exploration of chemical space, making it an invaluable tool for researchers in the hit-to-lead and lead optimization phases of drug development.[4]

Structural and Physicochemical Profile

The fundamental properties of this compound are summarized in Table 1. Its structure consists of a 1H-pyrazole ring, which can exist in tautomeric forms, although the form with the proton on the nitrogen at position 1 is commonly depicted.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 3-amino-5-hydroxymethyl-1H-pyrazole; 5-amino-1H-Pyrazole-3-methanol | [5] |

| CAS Number | 1000895-26-0 | [5][6] |

| Molecular Formula | C₄H₇N₃O | [5] |

| Molecular Weight | 113.12 g/mol | [5] |

| Appearance | Colorless to light yellow solid | [5] |

| Storage | 2-8°C, protect from light | [5] |

| Predicted Boiling Point | 456.1 ± 30.0 °C | [5] |

| Predicted Density | 1.467 ± 0.06 g/cm³ | [5] |

Chemical Structure

Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of analogous 3-aminopyrazoles. [3][7][8] Objective: To synthesize this compound.

Materials:

-

4-hydroxy-3-oxobutanenitrile (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol, absolute

-

Deionized water

-

Activated carbon

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-oxobutanenitrile (1.0 eq) and absolute ethanol (approx. 10 mL per gram of nitrile). Stir the mixture to achieve dissolution.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. Causality Note: A slight excess of hydrazine ensures complete consumption of the limiting starting material. The addition is done dropwise to control any initial exotherm.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot is no longer visible. Causality Note: Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the stable pyrazole ring.

-

Work-up: After cooling to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator. The crude product may precipitate at this stage.

-

Purification:

-

Cool the concentrated slurry in an ice bath for 30 minutes to maximize crystallization.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

For higher purity, recrystallize the crude solid. Dissolve the product in a minimal amount of hot ethanol, add activated carbon to remove colored impurities, and filter while hot. Add deionized water dropwise to the hot filtrate until persistent turbidity is observed, then allow it to cool slowly to room temperature and finally in an ice bath.

-

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum at 40-50 °C. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for creating libraries of potential drug candidates.

Role in Kinase Inhibitor Design

Protein kinases are a critical class of drug targets, especially in oncology. [9]Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The 3-aminopyrazole core is exceptionally well-suited for this role. The amino group can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that anchors ATP. The 5-position of the pyrazole points out towards the solvent-exposed region, making it an ideal attachment point for groups that can enhance potency and selectivity or improve physicochemical properties. [1]

As illustrated in Figure 3, the amino group is typically used to construct the core heterocyclic system that will bind to the kinase hinge, while the hydroxymethyl group serves as a handle to introduce a "tail" that can be optimized to occupy other pockets of the active site or improve drug-like properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related aminopyrazoles provide a reliable guide for safe handling practices. [10][11][12] GHS Hazard Classification (Anticipated):

| Hazard Class | Category | Statement | Reference |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [11][12] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [11][12] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [11][12] |

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [13][14]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [15] * Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). * Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter. [15]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5][10]

-

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature, built upon the privileged pyrazole scaffold, provides an efficient and versatile entry point for the synthesis of diverse compound libraries targeting a range of diseases. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers aiming to leverage this potent building block in the rational design of next-generation therapeutics.

References

- National Center for Biotechnology Information. "(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol." PubChem Compound Database, CID=60136549.

- Methanex Corporation. "Safety Data Sheet - Methanol." Methanex Corporation.

- National Center for Biotechnology Information. "(3-amino-1-methyl-1h-pyrazol-5-yl)methanol." PubChem Compound Database, CID=60136547.

- Kónya, K., et al. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates." Molecules, 2021, 26(13), 3808.

- Connect Journals. "FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES." Connect Journals.

- Al-Zaydi, K. M. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 2008, 13(11), 2727-2738.

- Organic Syntheses. "3(5)-aminopyrazole." Organic Syntheses, 1966, 46, 7.

- Patel, S. K., et al. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles." Supplementary Information.

- Fikry, R. M., et al. "1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III." ResearchGate.

- Požgan, F., et al. "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." ARKIVOC, 2012, (iii), 49-65.

- National Center for Biotechnology Information. "3-Amino-5-hydroxypyrazole." PubChem Compound Database, CID=96221.

- Google Patents. "Process for the preparation of 3-amino-5-methylpyrazole." US5616723A.

- Smith, C. R., et al. "(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone." Molbank, 2017, 2017(3), M946.

- Alam, M. J., et al. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 2023, 15(22), 2011-2038.

- Hughes, P. E., et al. "Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-t[6][16][20]riazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET." Journal of Medicinal Chemistry, 2016, 59(16), 7542-7561.

- Al-Ostoot, F. H., et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 2023, 28(14), 5482.

- Becerra, D., & Castillo, J.-C. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank, 2025, 2025(2), M1992.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. (5-AMino-1H-pyrazol-3-yl)Methanol CAS#: 1000895-26-0 [amp.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

- 11. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lifechempharma.com [lifechempharma.com]

- 13. fishersci.com [fishersci.com]

- 14. methanex.com [methanex.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of (3-Amino-1H-pyrazol-5-yl)methanol

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug design. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The metabolic stability of the pyrazole ring further enhances its appeal in the development of novel therapeutics. This guide focuses on a specific, yet crucial, member of this family: (3-Amino-1H-pyrazol-5-yl)methanol. Understanding its fundamental physical properties is paramount for researchers aiming to leverage its potential in synthesizing new chemical entities with therapeutic value. This document provides a comprehensive overview of the known physical characteristics of this compound, methodologies for their determination, and insights into the broader context of aminopyrazole derivatives.

Physicochemical Properties of this compound

Direct, experimentally determined physical property data for this compound is not extensively available in peer-reviewed literature. However, information from commercial suppliers and data for closely related analogs provide valuable insights.

| Property | Value/Description | Source/Comment |

| CAS Number | 1000895-26-0 | [3] |

| Molecular Formula | C₄H₇N₃O | [4] |

| Molecular Weight | 113.12 g/mol | [4] |

| Appearance | Solid or oil | [3][4] Supplier data indicates it can be found in either state, likely dependent on purity and temperature. |

| Purity | Typically ≥95% | [3][4] As available from commercial sources. |

| Storage | Refrigerator (2-8°C), protect from light | [3][5] Recommended for maintaining stability. |

| Predicted pKa | 13.52 ± 0.10 | [5] This is a computationally predicted value and should be confirmed experimentally. |

| InChI Key | NZORXPUYHVZTQG-UHFFFAOYSA-N | [3] |

Tautomerism in Aminopyrazoles

A critical consideration for aminopyrazoles is the potential for prototropic tautomerism. The amino group can exist in equilibrium between the 3-amino and 5-amino forms. Computational studies on the parent 3(5)-aminopyrazole suggest that the 3-aminopyrazole tautomer is generally more stable.[6] The presence of the methanol group at the 5-position likely influences this equilibrium, and researchers should be aware of the potential for multiple tautomeric forms to be present.

Structural Elucidation and Characterization: A Methodological Overview

The definitive characterization of this compound and its derivatives relies on a suite of spectroscopic techniques. The following protocols are standard in the field for confirming the identity and purity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure. For this compound, both ¹H and ¹³C NMR would be essential.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons (NH₂, OH).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected signals would include:

-

A singlet or broad singlet for the pyrazole C-H proton.

-

A singlet for the methylene (-CH₂OH) protons.

-

Broad, exchangeable signals for the amino (-NH₂) and hydroxyl (-OH) protons. The integration of the amino signal should correspond to two protons.

-

A signal for the pyrazole N-H proton, which may also be broad and exchangeable.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Distinct signals for each of the four carbon atoms in the molecule are expected. The chemical shifts will be indicative of their electronic environment (e.g., carbons attached to nitrogen will be deshielded).

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the pyrazole ring and substituents.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if an oil) or a solid using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: Key vibrational bands to look for in this compound include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: One or two sharp to medium bands in the 3100-3500 cm⁻¹ region, characteristic of the primary amine.

-

C-H stretch: Bands just above 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the aliphatic C-H of the methanol group.

-

C=N and C=C stretch: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.

-

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle technique suitable for this type of molecule.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode.

-

Data Interpretation:

-

Look for the protonated molecule [M+H]⁺, which should have an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (113.12 + 1.01 = 114.13).

-

Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

-

Analyze the fragmentation pattern to gain further structural information. For instance, the loss of water or the hydroxymethyl group might be observed.

-

Stability and Reactivity Considerations

The stability of pyrazole derivatives is a key factor in their utility. Generally, the pyrazole ring is stable to oxidation.[7] However, the substituents can influence reactivity. The amino group can be acylated or undergo other reactions typical of primary amines. The hydroxyl group can be esterified or oxidized. The hydrolytic stability of related pyrazole derivatives has been a subject of study, particularly in the context of developing enzyme inhibitors. For this compound, it is important to consider the potential for intramolecular reactions and its stability under different pH and temperature conditions during experimental design.

Conclusion and Future Outlook

This compound is a valuable building block in the synthesis of more complex molecules for drug discovery and materials science. While a complete, experimentally verified dataset of its physical properties is not yet publicly available, the information from suppliers and the well-established characteristics of the aminopyrazole class provide a solid foundation for its use in research. The methodologies outlined in this guide offer a robust framework for the characterization and quality control of this and related compounds. Further studies to experimentally determine its melting point, boiling point, solubility in various solvents, and pKa would be highly beneficial to the scientific community, enabling more precise control over its applications in synthetic chemistry and drug development.

References

- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Institutes of Health.

- (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. (n.d.). PubChem.

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.

- Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2018). MDPI.

- SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). Wol.

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). MDPI.

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Oriental Journal of Chemistry.

- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2018). MDPI.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). The Royal Society of Chemistry.

- Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. (2023). ResearchGate.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2020). Oriental Journal of Chemistry.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - (3-amino-1-methyl-1h-pyrazol-5-yl)methanol (C5H9N3O) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol | C6H11N3O | CID 60136549 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Amino-1H-pyrazol-5-yl)methanol: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Aminopyrazole Scaffold

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," consistently appearing in a multitude of clinically successful drugs.[1] Its metabolic stability and versatile synthetic handles have made it a cornerstone in the design of novel therapeutic agents.[1] Among its derivatives, the aminopyrazole motif is particularly noteworthy for its role in the development of targeted therapies, most prominently in the realm of kinase inhibitors.[2][3][4][5][6] This guide focuses on a specific, yet highly valuable, exemplar of this class: (3-Amino-1H-pyrazol-5-yl)methanol . This molecule, with its strategically positioned amino and hydroxymethyl functionalities, offers a unique combination of reactivity and structural features, making it a coveted building block for the synthesis of complex, biologically active molecules. This document aims to provide a comprehensive technical overview of its synthesis, properties, and applications, empowering researchers to leverage its full potential in their drug discovery endeavors.

Compound Identification and Chemical Identity

Proper identification of a chemical entity is paramount for reproducible scientific research. This compound is known by several synonyms, and it is crucial to recognize these to effectively search literature and chemical databases.

| Identifier | Value | Source |

| Primary Name | This compound | IUPAC |

| CAS Number | 1000895-26-0 | Chemical Abstracts Service |

| Molecular Formula | C₄H₇N₃O | - |

| Molecular Weight | 113.12 g/mol | - |

| Synonyms | 3-Amino-5-hydroxymethyl-1H-pyrazole, (5-Amino-1H-pyrazol-3-yl)methanol | [7] |

| InChI | InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7) | |

| InChIKey | NZORXPUYHVZTQG-UHFFFAOYSA-N | |

| SMILES | NCC1=CC(CO)=NN1 | - |

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physicochemical properties is essential for its effective use in synthesis and for predicting its behavior in biological systems.

General Properties

| Property | Value | Notes |

| Physical Form | Oil | |

| Storage Temperature | Refrigerator (2-8 °C) | [7] |

| Purity | Typically >95% | |

| Solubility | Miscible with water | [8] |

Note: Experimental data for melting and boiling points are not consistently reported in publicly available literature. The physical form as an oil suggests a low melting point.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide characteristic peaks for the three carbon atoms of the pyrazole ring and the carbon of the hydroxymethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-N stretching, and C=C stretching of the pyrazole ring.[9]

Synthesis of this compound

The synthesis of 3-amino-5-substituted pyrazoles is a well-established area of heterocyclic chemistry. A common and effective strategy involves the cyclocondensation of a β-ketonitrile or a related precursor with hydrazine or a hydrazine derivative.

Retrosynthetic Analysis and General Synthetic Strategy

A plausible retrosynthetic pathway for this compound is depicted below. The core pyrazole ring is typically formed from a five-carbon precursor with appropriately placed functional groups that can react with hydrazine.

Caption: Retrosynthetic approach for this compound.

Illustrative Experimental Protocol

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals, a general procedure can be adapted from the synthesis of analogous 3-aminopyrazoles. A potential route starts from a suitably protected γ-hydroxy-β-ketonitrile.

Step 1: Preparation of a Protected γ-hydroxy-β-ketonitrile

This precursor can be synthesized from commercially available starting materials. For instance, the reaction of a protected 3-hydroxypropionic acid derivative with a nitrile-containing carbanion.

Step 2: Cyclocondensation with Hydrazine

The protected γ-hydroxy-β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, often under reflux conditions. The reaction proceeds via a condensation-cyclization cascade to form the pyrazole ring.

Step 3: Deprotection

The final step involves the removal of the protecting group from the hydroxyl function to yield this compound.

Note on Synthetic Accessibility: this compound is commercially available from several suppliers, which can be a more time and resource-efficient option for many research applications.[10]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block in the synthesis of biologically active molecules, particularly kinase inhibitors. The 3-amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the 5-hydroxymethyl group provides a handle for further structural elaboration to enhance potency and selectivity.

Role as a Pharmacophore in Kinase Inhibition

The 3-aminopyrazole scaffold is a well-recognized pharmacophore for ATP-competitive kinase inhibitors.[3][4][5][6] The nitrogen atoms of the pyrazole ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.

Caption: Hydrogen bonding interactions of the 3-aminopyrazole scaffold with the kinase hinge region.

Synthetic Utility in Library Generation

The bifunctional nature of this compound makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening. The amino group can be readily acylated, alkylated, or used in condensation reactions, while the hydroxyl group can be oxidized, esterified, or converted to other functional groups.

Caption: Diverse synthetic transformations possible with this compound.

Case Study: AXL Kinase Inhibitors

Recent research has highlighted the potential of 3-aminopyrazole derivatives as potent and selective inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[2] While not directly detailing the use of the methanol-substituted variant, this work underscores the importance of the 3-aminopyrazole core in achieving high-affinity binding to the AXL active site. The 5-position, occupied by the hydroxymethyl group in our subject compound, is a key vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural features, particularly the 3-amino group and the 5-hydroxymethyl handle, provide a solid foundation for the design and synthesis of novel kinase inhibitors and other targeted therapeutics. While detailed synthetic procedures and a complete physicochemical dataset in the public domain are somewhat limited, its commercial availability facilitates its use in drug discovery programs. The continued exploration of the chemical space around the 3-aminopyrazole scaffold, leveraging the unique functionalities of derivatives like this compound, is expected to yield a new generation of potent and selective therapeutic agents.

References

- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. PubMed.

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.

- Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping str

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G

- (3-amino-1H-pyrazol-4-yl) (aryl)methanones.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Supplementary Inform

- 3-Amino-5-hydroxypyrazole. PubChem.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

- (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. PubChem.

- (1h-pyrazol-3-yl)methanol(23585-49-1) 1 h nmr. ChemicalBook.

- Structure and IR Spectra of 3(5)

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

- CAS No.1000895-26-0,(5-AMino-1H-pyrazol-3-yl)Methanol Suppliers. LookChem.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- Pyrazole synthesis. Organic Chemistry Portal.

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- 2-Hydroxybutyric acid. CAS Common Chemistry.

- Process for the preparation of 3-amino-5-methylpyrazole.

- 3-Amino-5-hydroxymethyl-1H-pyrazole. Sigma-Aldrich.

- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.

- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.

- (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. PubChemLite.

- (3-amino-1-isopropyl-1h-pyrazol-5-yl)methanol. PubChemLite.

- This compound. CymitQuimica.

- (5-AMino-1H-pyrazol-3-yl)Methanol Chemical Properties. ChemicalBook.

- 1000895-26-0|(5-Amino-1H-pyrazol-3-yl)methanol. BLDpharm.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Morpholine CAS#: 110-91-8. ChemicalBook.

- Melting point standard 121-123°C analytical standard Benzoic acid. Sigma-Aldrich.

- Folic acid CAS#: 59-30-3. ChemicalBook.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (5-AMino-1H-pyrazol-3-yl)Methanol CAS#: 1000895-26-0 [amp.chemicalbook.com]

- 8. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. lookchem.com [lookchem.com]

A Technical Guide to the Solubility Profiling of (3-Amino-1H-pyrazol-5-yl)methanol for Pharmaceutical Research

Introduction

(3-Amino-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug discovery. The substitutable nature of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties, making its derivatives valuable scaffolds for developing novel therapeutic agents. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory.[1][2] Poor aqueous solubility can severely limit oral bioavailability, complicate formulation development, and generate unreliable data in biological assays.[3][4]

This guide provides a comprehensive technical framework for characterizing the solubility of this compound. As direct experimental solubility data for this specific molecule is not extensively published, this document serves as a predictive overview and a practical guide to its experimental determination. We will explore the compound's key physicochemical characteristics, the theoretical principles governing its solubility, and detailed, field-proven protocols for accurately measuring both its kinetic and thermodynamic solubility.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure dictates its solubility.[3] The key functional groups of this compound—a primary amine, a primary alcohol (methanol), and the pyrazole ring itself—are pivotal to its behavior in various solvents.

-

Pyrazole Ring: The ring structure itself possesses aromatic character and contains two nitrogen atoms, contributing to its polarity and ability to act as both a hydrogen bond donor (N-H) and acceptor.[5]

-

Amino Group (-NH2): This is a polar, basic functional group capable of acting as a hydrogen bond donor. It will be protonated at acidic pH, forming a cationic species, which is expected to dramatically increase aqueous solubility.

-

Methanol Group (-CH2OH): This polar, neutral group is an excellent hydrogen bond donor and acceptor, significantly contributing to the molecule's affinity for polar protic solvents like water and ethanol.